molecular formula C19H18N2O3 B12344442 N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B12344442
M. Wt: 322.4 g/mol
InChI Key: JFOXEQRZLOPUKN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative offered for research purposes. Chromene and coumarin-based scaffolds are recognized for their diverse biological activities and are a significant focus in medicinal chemistry . This compound features a 2-imino group, a bioisosteric replacement for the ketone typically found at the 2-position of coumarins, a modification designed to explore structure-activity relationships in cytotoxic agents . Scientific literature on closely related structural analogs indicates potential interest in this chemical class for anticancer research. Specifically, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues have demonstrated substantial cytotoxicity against human liver cancer cells (Hep-G2) in vitro studies . One potent compound from this series was found to interfere with DNA replication, induce DNA damage, and trigger cell cycle arrest, ultimately leading to programmed cell death via apoptosis and necrosis . Furthermore, related compounds have shown promising activity against a panel of human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon), suggesting a broad spectrum of investigation for this chemotype . The presence of the 2-imino group and the 3,4-dimethylphenyl carboxamide moiety makes this compound a valuable candidate for researchers exploring the mechanism of action and optimizing the pharmacological properties of novel chromene derivatives. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-imino-8-methoxychromene-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-11-7-8-14(9-12(11)2)21-19(22)15-10-13-5-4-6-16(23-3)17(13)24-18(15)20/h4-10,20H,1-3H3,(H,21,22)

InChI Key

JFOXEQRZLOPUKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Chromene Core Formation

The chromene backbone is typically constructed via Knoevenagel condensation between 8-methoxysalicylaldehyde and a cyanoacetamide derivative. This reaction proceeds under mild, eco-friendly conditions using aqueous sodium carbonate or bicarbonate at room temperature. The mechanism involves nucleophilic attack of the aldehyde carbonyl by the active methylene group of cyanoacetamide, followed by cyclization to form the 2-iminochromene structure.

Example Protocol :

  • Reactants : 8-Methoxysalicylaldehyde (1.0 equiv), N-substituted cyanoacetamide (1.1 equiv).
  • Conditions : Aqueous Na₂CO₃ (10% w/v), stirred at 25°C for 6–8 hours.
  • Yield : 85–92%.

Introduction of the Carboxamide Group

The carboxamide moiety is introduced via amide coupling between the chromene-3-carboxylic acid intermediate and 3,4-dimethylaniline. This step often employs coupling agents such as PyBOP or HATU in polar aprotic solvents.

Example Protocol :

  • Reactants : Chromene-3-carboxylic acid (1.0 equiv), 3,4-dimethylaniline (1.2 equiv), PyBOP (1.5 equiv).
  • Conditions : DMF, 0°C to room temperature, 12 hours.
  • Yield : 60–75%.

Stepwise Synthesis with Optimization

Step 1: Esterification of Chromene-3-Carboxylic Acid

Ethyl 8-methoxy-2-imino-2H-chromene-3-carboxylate is synthesized via esterification of the carboxylic acid intermediate. This step ensures better solubility for subsequent reactions.

Reaction Conditions :

  • Catalyst : Concentrated H₂SO₄.
  • Solvent : Ethanol, reflux for 4 hours.
  • Yield : 70–80%.

Step 2: Hydrolysis to Carboxylic Acid

The ester is hydrolyzed to the free acid using alkaline conditions:

  • Base : NaOH (2.0 equiv).
  • Solvent : Ethanol/water (3:1), reflux for 2 hours.
  • Yield : 80–90%.

Step 3: Amidation with 3,4-Dimethylaniline

The final amidation step couples the acid with 3,4-dimethylaniline. Purification via flash chromatography (hexane/ethyl acetate) isolates the product.

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, Knoevenagel condensation under microwave conditions (100°C, 20 minutes) achieves 88% yield in chromene derivatives.

Data Tables: Reaction Parameters and Outcomes

Step Reaction Type Reactants/Conditions Yield Reference
1 Knoevenagel Condensation 8-Methoxysalicylaldehyde, cyanoacetamide, Na₂CO₃ (aq) 85–92%
2 Ester Hydrolysis Ethyl chromene-3-carboxylate, NaOH, ethanol 80–90%
3 Amidation Chromene-3-carboxylic acid, 3,4-dimethylaniline, PyBOP 60–75%

Challenges and Optimization Strategies

  • Regioselectivity : The position of the methoxy group (C8) is critical. Starting with pre-substituted 8-methoxysalicylaldehyde ensures correct regiochemistry.
  • Tautomerism Control : The 2-imino group may tautomerize to 2-oxo under acidic conditions. Neutral or slightly basic conditions stabilize the imino form.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively removes unreacted aniline and coupling byproducts.

Scalability and Industrial Considerations

Industrial production prioritizes continuous flow synthesis to enhance efficiency. For example:

  • Flow Reactor Parameters : 0.1 M reactant concentration, 50°C, residence time 30 minutes.
  • Catalyst Recovery : Immobilized enzymes or reusable catalysts reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the chromene core

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature or reflux

      Products: Reduced derivatives of the carboxamide group

  • Substitution:

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Products: Halogenated derivatives of the chromene core

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, ranging from room temperature to reflux conditions.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine:

    • Explored for its potential therapeutic applications in treating various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Utilized in the development of new materials with specific properties.
    • Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The chromene core and the carboxamide group play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Phenyl Group 8-Position Group Molecular Formula Molecular Weight (g/mol) Key Features
N-(3,4-Dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide (Target) 3,4-Dimethyl Methoxy (OCH₃) C₁₉H₁₉N₃O₃ ~337.4 Electron-donating methyl groups enhance lipophilicity .
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 2-Chloro Methoxy (OCH₃) C₁₇H₁₃ClN₂O₃ ~344.8 Electron-withdrawing Cl may reduce electron density at the phenyl ring .
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide 3-Fluoro Hydroxy (OH) C₁₇H₁₂FN₃O₃ ~325.3 Hydroxy group increases polarity and hydrogen-bonding capacity .
(2Z)-2-[(3,4-Difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 3,4-Difluoro and Thiazol-2-yl Methoxy (OCH₃) C₂₀H₁₃F₂N₃O₃S 413.4 Thiazole ring introduces heterocyclic diversity and π-stacking potential .

Key Comparative Insights

In contrast, chlorine (compound 15) and fluorine (compounds in ) are electron-withdrawing groups, which could reduce electron density and alter reactivity or binding interactions.

8-Position Functional Groups :

  • Methoxy groups (target and compound 15) improve lipophilicity and membrane permeability compared to the hydroxy group in the 3-fluorophenyl analog (), which may enhance aqueous solubility but reduce passive diffusion .

Heterocyclic Modifications :

  • The thiazole ring in the 3,4-difluorophenyl derivative () introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, which are absent in the target compound .

Biological Activity

N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4, with a molecular weight of 342.35 g/mol. The compound features a chromene core with various functional groups that enhance its reactivity and biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.5
MCF-7 (Breast)12.0
A549 (Lung)20.3

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Antioxidant Activity

This compound has also demonstrated antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
N-(3,4-dimethylphenyl)-2-imino...78
Ascorbic Acid90

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways.
  • Receptor Binding : Interaction with specific receptors may modulate downstream signaling cascades that influence cell growth and apoptosis.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone.

Case Study Summary: Efficacy in Xenograft Models

Treatment GroupTumor Size Reduction (%)Survival Rate (%)Reference
Control-30
N-(3,4-dimethyl...)5570

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